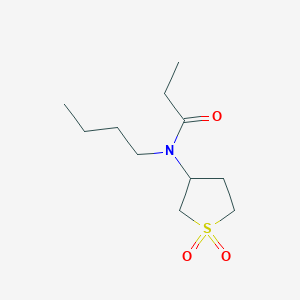

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide

Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide is a sulfone-containing heterocyclic amide characterized by a tetrahydrothiophene ring with a sulfone group (1,1-dioxido) at the 3-position and an N-butyl propionamide substituent. The sulfone group enhances electrophilicity and stability, while the amide moiety provides hydrogen-bonding capabilities, influencing solubility and reactivity.

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-3-5-7-12(11(13)4-2)10-6-8-16(14,15)9-10/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRAMBBAFZIIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide involves several steps. The key synthetic route includes the reaction of tetrahydrothiophene with appropriate reagents to introduce the sulfone group, followed by the attachment of the butyl and propionamide groups under controlled conditions . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to modify the sulfone group.

Substitution: Various substituents can be introduced to the molecule through substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its effects on ion channels and cellular processes.

Medicine: Investigated for potential therapeutic applications, particularly in targeting the P2X7 ion channel.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively antagonizing the P2X7 ion channel. This ion channel is involved in various cellular processes, including inflammation and cell death. By blocking this channel, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide can modulate these processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other heterocyclic amides, particularly those derived from pyrazole, imidazole, or tetrahydrothiophene scaffolds. Below, we compare its properties and reactivity with selected analogs based on published data.

Substituent Effects on Reactivity

The presence of the sulfone group distinguishes it from non-sulfonated analogs. For example, 4-chloromethylpyrazole derivatives (e.g., 1b in Scheme 2 of the provided evidence) react with amides like propionamide to form N-substituted products (e.g., 6 and 7) with moderate yields (Table 1, ). However, the sulfone group in the target compound likely alters reaction kinetics and regioselectivity due to its electron-withdrawing nature.

| Compound | Core Structure | Reactivity with Amides | Yield (%) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | Tetrahydrothiophene | Not reported | N/A | Sulfone, N-butylpropionamide |

| 4-Chloromethylpyrazole (1b ) | Pyrazole | High | 50–65 | Chloromethyl, N-substituent |

| Product 6 (from 1b ) | Pyrazole | Moderate | ~55 | N-propionamide |

Spectroscopic Differentiation

IR spectroscopy is critical for distinguishing structurally similar compounds. For instance, ethyl urea-derived products (9a and 9b) from 1b showed nearly identical NMR spectra but distinct IR absorption bands due to differences in hydrogen bonding (Figure 1, ). Similarly, the sulfone group in the target compound would produce strong IR signals at ~1300–1150 cm⁻¹ (asymmetric and symmetric S=O stretching), aiding differentiation from non-sulfonated amides.

Research Findings and Limitations

While direct data on the target compound are sparse, insights from analogous systems suggest:

- Synthetic Challenges : Sulfone incorporation may necessitate specialized reagents (e.g., peroxides or ozone) compared to simpler heterocycles like pyrazole.

- Biological Relevance: Sulfonamides are known for antimicrobial activity, but the N-butylpropionamide substituent may confer unique pharmacokinetic properties.

Gaps in Literature :

- No direct studies on the target compound’s reactivity or biological activity were identified in the provided evidence.

- Comparative pharmacokinetic data with non-sulfonated analogs are lacking.

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide is characterized by the presence of a tetrahydrothiophene ring with a dioxido group, which contributes to its unique biological properties. The compound's structure can be represented as follows:

1. Antiparasitic Activity

Recent studies have highlighted the compound's trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of T. cruzi trypomastigotes. For instance, a related compound T-150 showed an LC50 value of 38.9 µM against the NINOA strain and 81.5 µM against the INC-5 strain, outperforming standard treatments like Benznidazole (Bnz) and Nifurtimox (Nfx) .

| Compound | LC50 (NINOA) | LC50 (INC-5) |

|---|---|---|

| T-150 | 38.9 µM | 81.5 µM |

| Bnz | 130.7 µM | 191.3 µM |

| Nfx | 70.4 µM | 139.4 µM |

The mechanism underlying the antiparasitic activity involves inhibition of trypanothione reductase (TcTR), an enzyme critical for the survival of T. cruzi. Molecular docking studies indicated that N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide binds effectively to TcTR, disrupting its function and leading to increased oxidative stress in the parasite .

3. GIRK Channel Activation

Another area of research has focused on the compound's role as an activator of G protein-gated inwardly rectifying potassium channels (GIRK). Compounds derived from this scaffold have been shown to exhibit nanomolar potency as GIRK1/2 activators, suggesting potential applications in neurological disorders where modulation of potassium channels is beneficial .

Case Study 1: Trypanocidal Efficacy

In a comparative study involving several compounds derived from the n-butyl series, it was found that T-150 not only exhibited superior trypanocidal activity but also had a favorable safety profile compared to traditional therapies. The study emphasized the importance of structural modifications in enhancing biological efficacy while maintaining low toxicity levels .

Case Study 2: GIRK Channel Modulation

A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were evaluated for their ability to activate GIRK channels. The findings indicated that these compounds could serve as potential therapeutic agents for conditions such as epilepsy and anxiety disorders due to their ability to modulate neuronal excitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.